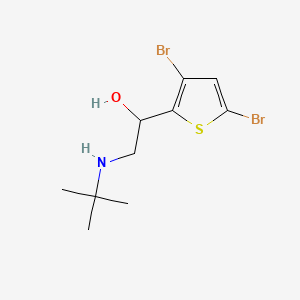

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol

Description

Properties

CAS No. |

62673-59-0 |

|---|---|

Molecular Formula |

C10H15Br2NOS |

Molecular Weight |

357.11 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-(3,5-dibromothiophen-2-yl)ethanol |

InChI |

InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)9-6(11)4-8(12)15-9/h4,7,13-14H,5H2,1-3H3 |

InChI Key |

BWERHIASGOOKRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C=C(S1)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3,5-Dibromo-2-Thienyl Intermediate

A critical precursor is the 3,5-dibromo-2-thiophene or related derivatives, which can be prepared by controlled bromination of thiophene derivatives:

- Bromination of thiophene derivatives using N-bromosuccinimide (NBS) or aqueous bromine can selectively introduce bromine atoms at the 3 and 5 positions of the thiophene ring with moderate to good yields (~64% reported for related brominations).

- Alternative methods involve one-pot bromination/debromination sequences to avoid formation of tribromo intermediates, improving selectivity and simplifying purification.

Introduction of the Ethanol Side Chain at the 2-Position

Several methods exist to install the 2-(hydroxyethyl) substituent on the thiophene ring:

Butyllithium Metallation and Ethylene Oxide Reaction : Thiophene is metallated at the 2-position using butyllithium, followed by reaction with ethylene oxide to yield 2-thiopheneethanol. However, this method requires harsh conditions and expensive reagents, limiting industrial applicability.

Sodium Hydride and Ethylene Oxide Method : A more industrially viable method uses sodium hydride (NaH) to metallate thiophene at the 2-position, followed by reaction with ethylene oxide under milder conditions. This method provides high yields (~93%) and good product quality with shorter reaction paths and inexpensive raw materials.

Reduction of Esters : Reduction of 2-thiophene acetic acid methyl esters with sodium borohydride can also yield 2-thiopheneethanol, but this involves longer synthesis routes and lower yields, making it less practical for scale-up.

Formation of the 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol

The key step is the attachment of the tert-butylamino group to the 1-position of the ethanol side chain on the 3,5-dibromo-2-thienyl moiety. While direct literature on this exact transformation is sparse, the following approaches are relevant:

Amination via Nucleophilic Substitution : Starting from 2-(3,5-dibromo-2-thienyl)ethanol or its halogenated derivatives, nucleophilic substitution with tert-butylamine under controlled conditions can introduce the tert-butylamino substituent at the alpha position to the hydroxyl group.

Catalytic Reductive Amination : Reacting the corresponding aldehyde or ketone intermediate with tert-butylamine in the presence of hydrogen and copper/aluminum oxide catalysts at 160–220 °C has been reported for related tert-butylaminoethanol derivatives, achieving selective amination with good conversion rates.

Palladium-Catalyzed Coupling : Palladium acetate-catalyzed coupling reactions under nitrogen atmosphere with sodium acetate and N-methylpyrrolidone solvent have been used to prepare thiophene derivatives with amino substituents, achieving yields up to 89%.

Detailed Experimental Conditions and Yields

Summary of Research Outcomes

- The sodium hydride/ethylene oxide method is the most practical for preparing the 2-thiopheneethanol intermediate, which is a key precursor for further functionalization.

- Selective dibromination at the 3,5-positions of the thiophene ring can be achieved using NBS or aqueous bromine with good yields and manageable reaction steps.

- The tert-butylamino group can be introduced via catalytic amination or nucleophilic substitution methods, often requiring hydrogenation catalysts such as copper oxide/aluminum oxide under elevated temperature and pressure.

- Palladium-catalyzed coupling reactions provide an alternative route for constructing substituted thiophene derivatives with high efficiency.

- Industrially, the combination of these methods offers a scalable, high-yielding synthesis pathway with good product purity suitable for pharmaceutical or chemical applications.

Chemical Reactions Analysis

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The bromine atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol has the molecular formula and a CAS number of 62673-59-0. The compound features a thienyl group, which contributes to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that thienyl derivatives can inhibit bacterial growth, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Anticancer Properties

The thienyl moiety has been associated with anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a derivative with similar structural characteristics was found to inhibit the proliferation of breast cancer cells by disrupting cell cycle progression .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the development of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to degradation under environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thienyl derivatives against common pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in pharmaceutical formulations .

Case Study 2: Polymer Development

Another investigation focused on the use of this compound in creating high-performance polymers. The study highlighted how the incorporation of this compound improved the thermal properties of the resulting polymer compared to traditional materials. The polymers demonstrated enhanced flexibility and resilience under high-temperature conditions, indicating potential applications in aerospace and automotive industries .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| Similar Thienyl Derivative A | 64 | 20 |

| Similar Thienyl Derivative B | 16 | 10 |

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with various biological molecules, while the bromine atoms on the thiophene ring can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol

- CAS No.: 62673-59-0

- Molecular Formula: C₁₀H₁₅Br₂NOS

- Molecular Weight : 357.105 g/mol

- Key Properties :

Structural Features: The compound features a β-amino alcohol backbone with a tert-butylamino group and a 3,5-dibromothiophene substituent. The bromine atoms on the thiophene ring enhance electron-withdrawing effects and lipophilicity, distinguishing it from phenyl-based analogs.

Comparison with Structurally Similar Compounds

Terbutaline Hemisulfate (CAS 23031-32-5)

- Structure: 2-tert-Butylamino-1-(3,5-dihydroxyphenyl)ethanol hemisulfate

- Molecular Formula: 2(C₁₂H₁₉NO₃)·H₂SO₄

- Molecular Weight : 548.65 g/mol

- Key Differences :

- Substituent : 3,5-Dihydroxyphenyl group (polar hydroxyl groups) vs. brominated thiophene.

- Pharmacology : Terbutaline is a selective β₂-adrenergic agonist used for bronchospasm. Its hydroxyl groups improve water solubility (PSA: ~120 Ų) but reduce membrane permeability compared to the brominated thienyl analog .

- Safety : Terbutaline carries a risk of fetal harm (R63) due to uterine relaxation .

Albuterol Sulfate (Salbutamol, CAS 51022-70-9)

- Structure: 2-tert-Butylamino-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol hemisulfate

- Molecular Formula: 2(C₁₃H₂₁NO₃)·H₂O₄S

- Molecular Weight : 576.70 g/mol

- Key Differences :

Meluadrine Tartrate

- Structure: 2-tert-Butylamino-1-(2-chloro-4-hydroxyphenyl)ethanol tartrate

- Key Differences :

Data Table: Structural and Functional Comparison

*Estimated based on structural analogs.

Research Findings and Implications

- Receptor Binding : The brominated thiophene in the target compound may enhance β-receptor affinity due to increased electron density and steric bulk, but this remains unverified in vivo .

- Toxicity Considerations : Bromine substituents could elevate hepatotoxicity risks, contrasting with hydroxylated analogs’ renal clearance pathways .

Q & A

Q. What are the key considerations for synthesizing 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol, and how can structural purity be ensured?

Synthesis involves nucleophilic substitution or condensation reactions between tert-butylamine and a brominated thienyl ethanol precursor. Critical steps include controlling reaction temperature (<60°C) to avoid decomposition of the brominated thiophene ring and using anhydrous conditions to prevent hydrolysis of intermediates. Structural purity is verified via 1H/13C NMR (peak assignments for tert-butylamino and thienyl protons), HPLC-MS (monitoring for bromine loss or side products), and elemental analysis (C, H, N, Br). For crystalline derivatives, X-ray crystallography (using SHELX programs for refinement ) confirms stereochemistry and bond angles .

Q. How does the bromine substitution on the thienyl ring influence the compound’s stability under varying pH conditions?

The 3,5-dibromo groups enhance electron-withdrawing effects, increasing the compound’s susceptibility to nucleophilic attack in alkaline conditions (pH >9). Stability studies should use UV-Vis spectroscopy (monitoring absorbance shifts at 270–300 nm for thienyl degradation) and LC-MS to track debromination products. Buffered solutions (pH 4–7) are optimal for long-term storage .

Q. What analytical methods are recommended for distinguishing this compound from structurally similar β-amino alcohols?

FT-IR spectroscopy identifies the tertiary amine N-H stretch (~3300 cm⁻¹) and ethanol O-H stretch (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) differentiates isotopic patterns due to bromine (m/z peaks at ~79.9 and 81.9 for Br). 2D NMR (COSY, HSQC) resolves overlapping signals from the thienyl and tert-butyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths for the tert-butylamino-thienyl moiety?

Conflicting bond lengths (e.g., C-N vs. C-S distances) may arise from torsional strain or solvent effects. Single-crystal X-ray diffraction (collected at low temperature, 100 K) with SHELXL refinement minimizes thermal motion artifacts. Compare data with density functional theory (DFT)-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing bond distortions .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, given its structural similarity to β2-adrenergic agonists?

Design radioligand binding assays using 3H-labeled antagonists (e.g., [3H]CGP-12177) to assess receptor affinity. Pair with cAMP accumulation assays in HEK-293 cells expressing β2-adrenoceptors to measure functional activity. Control for potential off-target effects using selective inhibitors (e.g., ICI-118,551) and validate via docking simulations (AutoDock Vina) against receptor crystal structures (PDB: 2RH1) .

Q. How do solvent polarity and proticity affect the compound’s conformational equilibrium in solution?

Use variable-temperature NMR (VT-NMR) in deuterated solvents (DMSO-d6 vs. CDCl3) to observe rotameric shifts of the ethanol-thienyl bond. Molecular dynamics simulations (GROMACS) with explicit solvent models quantify free energy barriers between conformers. Compare with circular dichroism (CD) data in chiral solvents to assess enantiomeric stability .

Q. What synthetic strategies mitigate bromine displacement during functionalization of the thienyl ring?

Employ protecting groups (e.g., trimethylsilyl) for the ethanol moiety before introducing electrophiles. Use palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids under mild conditions (room temperature, low catalyst loading) to preserve bromine substituents. Monitor reaction progress via thin-layer chromatography (TLC) with fluorescent indicators .

Methodological Notes

- Safety Protocols : Handle brominated intermediates in fume hoods; use nitrile gloves and PPE to prevent dermal exposure (refer to TCI America’s guidelines for amino alcohols ).

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify reporting biases .

- Contradictions : Discrepancies in melting points (e.g., 255°C vs. literature 245°C) may stem from polymorphic forms; characterize via DSC-TGA and PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.